FABP5 Inhibitory Potency – Cross-Class Comparison
Within the non-annulated thiophenylamide patent family, compound '4.15' (US9353102) demonstrates an IC50 of 16 nM against human FABP5 in a TR-FRET assay [1]. While the exact CAS-to-structure mapping for 1207056-07-2 is not publicly confirmed, the compound's 2,4-difluoro substitution pattern is structurally consistent with the most potent analogs reported in the patent, which display FABP5 IC50 values in the low nanomolar range, significantly surpassing the micromolar activities of earlier-generation FABP5 ligands [2].
| Evidence Dimension | FABP5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly confirmed; structurally related analog (4.15) exhibits IC50 = 16 nM |
| Comparator Or Baseline | Typical earlier FABP5 ligands: IC50 > 1,000 nM |
| Quantified Difference | Approximately 60-fold improvement over baseline ligands |
| Conditions | TR-FRET assay, pH 7.5, 10-point 3-fold serial dilution in DMSO (50 µM to 0.003 µM) |
Why This Matters
Procurement for FABP5-related research requires nanomolar potency; compounds with micromolar activity are unlikely to yield robust target engagement in cellular or in vivo models.
- [1] BindingDB. (n.d.). Ki Summary for BDBM234709 (US9353102, 4.15) – Fatty acid-binding protein 5 (Human). IC50 = 16 nM. Retrieved from BindingDB. View Source
- [2] Buettelmann, B., et al. (2016). Non-annulated thiophenylamides. US Patent No. 9,353,102 B2. View Source
